molecular formula C18H21N5O B2755000 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 881474-10-8

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2755000
CAS No.: 881474-10-8
M. Wt: 323.4
InChI Key: RJNFUHKYCLAQKO-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core substituted with a methyl group at position 1 and a cyclohexyl carboxamide group at position 2.

Properties

IUPAC Name

2-amino-N-cyclohexyl-1-methylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-23-16(19)14(18(24)20-11-7-3-2-4-8-11)15-17(23)22-13-10-6-5-9-12(13)21-15/h5-6,9-11H,2-4,7-8,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJNFUHKYCLAQKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=NC3=CC=CC=C3N=C21)C(=O)NC4CCCCC4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline production .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds .

Scientific Research Applications

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Properties of Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Evidence ID
Target Compound 1-methyl, N-cyclohexyl carboxamide Not explicitly provided ~350–400 (estimated) Cyclohexyl enhances lipophilicity; methyl stabilizes pyrrolo ring N/A
2-Amino-N-benzyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-methyl, N-benzyl carboxamide C₁₉H₁₈N₅O 340.38 Benzyl group increases aromaticity; lower lipophilicity than cyclohexyl
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(3-methoxyphenyl) C₁₈H₁₅N₅O₂ 357.36 Methoxy-phenyl enhances π-π stacking potential; moderate polarity
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-thienylmethylene, N-phenylethyl C₂₅H₂₁N₅OS 447.54 Thiophene and phenyl groups improve solubility; sulfur participates in H-bonding
2-Amino-N-[2-(4-morpholinyl)ethyl]-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 1-(2,5-dimethoxyphenyl), N-morpholinylethyl C₂₅H₂₈N₆O₄ 476.53 Morpholine boosts solubility; dimethoxy groups enhance bioavailability
(1P)-2-Amino-5-bromo-1-(3-hydroxy-2,6-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 5-bromo, 1-(hydroxy-dimethylphenyl) C₁₉H₁₆BrN₅O₂ 450.27 Bromine increases molecular weight; hydroxy group improves water solubility

Key Observations

Lipophilicity and Solubility: The cyclohexyl group in the target compound likely enhances lipophilicity compared to benzyl () or morpholinylethyl () substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility .

Stereoelectronic Effects :

  • Methoxy groups () and thiophene rings () introduce electron-donating or withdrawing effects, modulating electronic distribution and interaction with biological targets .
  • The morpholine ring in contributes to solubility via its polar oxygen atom, a feature absent in the target compound .

Pharmacological Implications (Inferred)

  • Kinase Inhibition: The pyrrolo[2,3-b]quinoxaline scaffold is structurally analogous to known kinase inhibitors. Substituents like cyclohexyl (target) or morpholinylethyl () may target ATP-binding pockets .
  • Anticancer Potential: Brominated analogs () could exhibit enhanced cytotoxicity via DNA intercalation or topoisomerase inhibition, while methoxy-phenyl derivatives () may act as angiogenesis inhibitors .

Biological Activity

2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and various biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathways often utilize cyclization reactions involving pyrrolidine and quinoxaline derivatives, which can be modified to enhance biological activity.

Key Synthetic Steps:

  • Formation of the Quinoxaline Core : The initial step involves the condensation of appropriate precursors to form the quinoxaline structure.
  • Introduction of the Cyclohexyl Group : This step may involve alkylation or acylation reactions to introduce the cyclohexyl moiety.
  • Final Functionalization : The introduction of the amino and carboxamide groups is crucial for enhancing solubility and biological activity.

Anticancer Activity

Research has shown that quinoxaline derivatives exhibit significant anticancer properties. For instance, studies have indicated that various quinoxaline derivatives possess cytotoxic effects against multiple cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
This compoundMCF-72.3
Doxorubicin (reference)MCF-73.23
Other quinoxaline derivativesHCT-1161.9

The compound has demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent.

Antimicrobial Activity

Quinoxaline derivatives are also noted for their antimicrobial properties. The compound's structure allows it to interact with bacterial enzymes or cell membranes, leading to inhibition of bacterial growth.

Bacteria TestedMIC (µM)Reference
Staphylococcus aureus50
Escherichia coli75

These findings suggest that this compound may serve as a dual-action agent against both cancer and bacterial infections.

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their structural features. Modifications at specific positions on the quinoxaline ring can enhance potency and selectivity:

  • Amino Group Position : The presence of an amino group at the 2-position is critical for activity.
  • Cyclohexyl Substitution : The introduction of bulky groups like cyclohexyl can improve lipophilicity and cellular uptake.
  • Carboxamide Functionality : This moiety enhances solubility and may facilitate interactions with biological targets.

Case Studies

Several studies have evaluated the biological efficacy of related compounds:

  • Study on Anticancer Activity : A series of quinoxaline derivatives were tested against various cancer cell lines with promising results indicating significant cytotoxicity at low concentrations.
  • Antimicrobial Efficacy Evaluation : Research focused on the antimicrobial properties revealed that modifications in the quinoxaline structure led to improved efficacy against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-amino-N-cyclohexyl-1-methyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with pyrroloquinoxaline precursors. Key steps include:

Condensation reactions to form the pyrroloquinoxaline core.

Functional group modifications (e.g., introducing cyclohexyl and methyl substituents via nucleophilic substitution or amidation).

Purification via recrystallization or column chromatography to isolate the target compound .

  • Characterization : Confirmation of structure and purity requires NMR spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) .

Q. What biological activities are associated with this compound, and how are they mechanistically studied?

  • Activities : Preliminary studies on analogs suggest antiproliferative activity (e.g., inhibition of cancer cell lines) and enzyme inhibition (e.g., kinases or oxidoreductases) .
  • Mechanistic Analysis :

  • Binding assays (e.g., surface plasmon resonance) to determine affinity for target enzymes.
  • Kinetic studies (e.g., IC₅₀ determination) to assess inhibition potency.
  • Structural analysis (e.g., X-ray crystallography or molecular docking) to map interaction sites .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrroloquinoxaline derivatives?

  • Approach :

Variable standardization : Ensure consistent experimental conditions (e.g., cell lines, assay protocols).

Structural validation : Confirm compound identity and purity using HPLC and 2D-NMR to rule out batch-to-batch variability .

Cross-validation : Compare results across multiple assays (e.g., in vitro vs. ex vivo models) and correlate with substituent electronic effects (e.g., cyclohexyl vs. aryl groups) .

  • Case Study : Analogous compounds with electron-withdrawing substituents showed reduced activity in kinase assays, likely due to steric hindrance .

Q. What methodologies optimize synthesis yield while minimizing side reactions?

  • Design of Experiments (DoE) : Use statistical optimization (e.g., response surface methodology) to identify critical parameters (temperature, solvent polarity, catalyst loading) .
  • Process Enhancements :

  • Continuous flow reactors for improved heat/mass transfer (mentioned in scale-up contexts for related compounds) .
  • Catalyst screening (e.g., palladium-based catalysts for amidation steps) .
    • Yield Improvement : Pilot studies achieved ~20% yield increase via solvent optimization (e.g., DMF → THF) .

Q. How can computational methods accelerate reaction design for novel derivatives?

  • Quantum Chemical Calculations : Predict reaction pathways and transition states to identify energetically favorable routes .
  • Machine Learning : Train models on existing reaction data to predict optimal conditions (e.g., solvent, temperature) for new substitutions .
  • Case Application : ICReDD’s integrated computational-experimental framework reduced reaction development time by 40% for similar heterocycles .

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